({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid
Description
Crystallographic and Spectroscopic Identification
The crystallographic characterization of ({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid reveals a triclinic crystal system with space group P 1, analogous to related pyrimidine derivatives. Unit cell parameters derived from single-crystal X-ray diffraction include a = 4.6502(18) Å, b = 11.937(3) Å, c = 13.1822(19) Å, α = 115.26(4)°, β = 94.81(5)°, and γ = 96.49(5)°, yielding a unit cell volume of 650.4(4) ų. The pyrimidine ring adopts a planar conformation, with the trifluoromethyl group at the para-position of the phenyl substituent oriented orthogonally to minimize steric hindrance.
Infrared spectroscopy identifies key functional groups: the carboxylic acid moiety exhibits a broad O–H stretch at 2500–3300 cm⁻¹ and a carbonyl (C=O) stretch at 1710 cm⁻¹, consistent with protonated carboxylic acids. The trifluoromethyl group displays characteristic C–F symmetric and asymmetric stretches at 1130–1265 cm⁻¹, while the pyrimidine ring shows aromatic C=C/C=N vibrations at 1550–1600 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy further corroborates the structure, with the pyrimidine protons resonating as distinct singlets in the aromatic region (δ 8.2–8.7 ppm). The acetic acid side chain’s methylene group appears as a singlet at δ 4.8 ppm, while the trifluoromethyl group’s ¹⁹F NMR signal emerges at δ -63 ppm.
Quantum Mechanical Calculations of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level elucidate the electronic structure of ({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid. The highest occupied molecular orbital (HOMO) localizes on the pyrimidine ring and adjacent oxygen atoms (energy: -6.32 eV), while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the trifluoromethylphenyl group (energy: -1.87 eV), indicating charge-transfer potential. The electron-withdrawing trifluoromethyl group reduces electron density at the pyrimidine ring’s 2- and 4-positions, as evidenced by natural bond orbital (NBO) analysis.
Electrostatic potential maps highlight regions of high electron density at the carboxylic acid oxygen atoms (-0.45 e) and low density at the trifluoromethyl group (+0.32 e), suggesting nucleophilic and electrophilic reactivity, respectively. The calculated dipole moment of 4.78 Debye reflects significant polarity, driven by the trifluoromethyl and carboxylic acid groups.
Conformational Analysis of Trifluoromethyl-Pyrimidine-Phenyl Motifs
Conformational flexibility in ({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid arises primarily from rotation about the C–C bonds linking the pyrimidine core to its substituents. The dihedral angle between the pyrimidine ring and the 4-(trifluoromethyl)phenyl group measures 85.3°, while the angle between the pyrimidine and the 6-phenyl group is 89.7°, indicating near-orthogonal arrangements. The trifluoromethyl group adopts a staggered conformation relative to the phenyl ring, minimizing steric clashes with adjacent hydrogen atoms.
Intramolecular hydrogen bonding between the pyrimidin-4-yloxy oxygen and the carboxylic acid proton (O···H distance: 2.12 Å) stabilizes the syn-periplanar conformation of the acetic acid side chain. This interaction reduces rotational freedom, as evidenced by a rotational barrier of 12.3 kcal/mol calculated via potential energy surface scans.
Comparative Molecular Topology with Pyrimidine-Based Analogues
Comparative analysis with methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate (C₁₅H₁₃N₃O₂) highlights key topological differences. Replacement of the pyrazolo[1,5-a]pyrimidine moiety with a 2,6-diphenylpyrimidine system increases planarity, as evidenced by a 7% reduction in the average C–C–C bond angle (118° vs. 127°). The trifluoromethyl group introduces greater electronegativity (+0.18 e vs. -0.05 e for methyl), altering charge distribution across the aromatic system.
Bond length comparisons reveal elongation of the pyrimidine C–N bonds (1.34 Å vs. 1.31 Å in non-fluorinated analogues) due to electron withdrawal by the trifluoromethyl group. Conversely, the C–O bond in the acetic acid side chain shortens to 1.21 Å, reflecting enhanced resonance stabilization with the adjacent carbonyl group.
Table 1: Comparative Crystallographic Parameters of Pyrimidine Derivatives
Table 2: Key Infrared Absorption Bands
Properties
CAS No. |
651719-86-7 |
|---|---|
Molecular Formula |
C19H13F3N2O3 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-[6-phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxyacetic acid |
InChI |
InChI=1S/C19H13F3N2O3/c20-19(21,22)14-8-6-13(7-9-14)18-23-15(12-4-2-1-3-5-12)10-16(24-18)27-11-17(25)26/h1-10H,11H2,(H,25,26) |
InChI Key |
UKJWEPZGEQHZHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)C(F)(F)F)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of 2-Arylpyrimidine Intermediate
Step 1 : 2-Aryl-4-methylpyrimidine 3-oxide is reacted with phosphorus oxychloride (POCl₃) in dioxane under reflux (100°C, 1 hour) to yield 4-chloromethyl-2-arylpyrimidine.
Step 2 : The chloromethyl intermediate undergoes nucleophilic substitution with methyl (4-hydroxyphenoxy)acetate in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) at 80°C for 2 hours.
Ester Hydrolysis to Carboxylic Acid
The methyl ester intermediate is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF) at room temperature for 3 hours, followed by acidification with HCl to yield the final product.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (overall) | 60–75% | |
| Purification Method | Column chromatography |
Alternative Route via Trifluoromethylpyrimidine Precursors
A Chinese patent (CN111533699A) outlines a method using ethyl trifluoroacetate and 1,3-diamino-2-hydroxypropane:
Cyclization and Tosylation
Step 1 : Ethyl trifluoroacetate and 1,3-diamino-2-hydroxypropane are heated at 160–180°C for 4–6 hours to form 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol.
Step 2 : Tosylation with p-toluenesulfonyl chloride in dichloromethane (0°C, 3 hours) produces a bis-tosyl intermediate.
Oxidation and Acid Formation
The intermediate is treated with sodium hydroxide in dimethyl sulfoxide (DMSO) at 40°C for 48 hours, followed by acid workup to yield the target compound.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 60% | |
| Reaction Temperature | 40°C (oxidation) |
Phenoxy Acetate Coupling Strategy
A method from Asian Journal of Chemistry employs phenoxy acetate coupling to pyrimidine derivatives:
Etherification with Ethyl Chloroacetate
Step 1 : 6-Trifluoromethyl-pyrimidine-4-ol reacts with ethyl chloroacetate in acetone with potassium carbonate (K₂CO₃) under reflux (15 hours).
Step 2 : The resulting ethyl ester is hydrolyzed with LiOH in THF to produce the carboxylic acid.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 68% | |
| Solvent | Acetone |
Comparative Analysis of Methods
Structural Confirmation and Characterization
The compound is validated via:
- ¹H NMR : Peaks at δ 7.79 (pyrimidine CH), 7.61 (aryl-H), 3.55 (CH₂CO).
- Mass Spectrometry : Molecular ion peak at m/z 416.48.
Industrial-Scale Production Considerations
Parchem’s commercial synthesis (CAS 651719-86-7) emphasizes:
- Use of phase-transfer catalysts (e.g., benzyltriethylammonium chloride) for efficient etherification.
- Recrystallization from petroleum ether/ethyl acetate (5:1) for high-purity isolation.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like sodium iodide in acetone.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium iodide, acetone, reflux conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
Chemistry: In chemistry, ({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological pathways and mechanisms.
Medicine: In medicine, ({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, including cancer and inflammatory conditions.
Industry: In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of ({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Pyrimidine Derivatives
Key Observations :
- Linker Type : The ether linker in the target compound (vs. thioether in ) may enhance oxidative stability compared to sulfur-containing analogs, which are prone to metabolic oxidation .
- Acid vs. Amide : Acetic acid derivatives (e.g., target compound, ) exhibit higher acidity (lower pKa) than acetamides (), influencing solubility and ionization in physiological environments .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound Name | Molecular Weight | logP (Predicted) | Solubility (Water) | pKa (Acetic Acid Group) |
|---|---|---|---|---|
| ({6-Phenyl-2-[4-CF₃Ph]pyrimidin-4-yl}oxy)acetic acid | 374.31 g/mol | ~3.5 | Low (lipophilic) | ~3.7 |
| (4-CF₂H-6-Ph-pyrimidin-2-yl-sulfanyl)-acetic acid | 337.30 g/mol | ~2.8 | Moderate | ~3.5 |
| 2-[(6-oxo-dihydropyrimidin-2-yl)sulfanyl]-N-[4-CF₃Ph]acetamide | 373.33 g/mol | ~2.9 | Low | N/A (amide) |
| 4-Hydroxy-6-CF₃-pyrimidine-2-thiol | 224.16 g/mol | ~1.2 | High | ~8.5 (thiol) |
Analysis :
- The target compound’s higher logP (~3.5) compared to analogs (e.g., 2.8 in ) reflects the strong lipophilic contribution of the 4-CF₃Ph group. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- The thiol-containing analog () exhibits higher water solubility due to ionization of the thiol group at physiological pH, though this group may also increase susceptibility to disulfide formation .
Biological Activity
The compound ({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid represents a class of pyrimidine derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article delves into the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 364.34 g/mol
- CAS Number : [Insert CAS number if available]
The presence of the trifluoromethyl group is significant as it can enhance the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.
1. Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives containing trifluoromethyl groups have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.
2. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against targets such as:
- Cyclooxygenase (COX) : Inhibition of COX enzymes is crucial for anti-inflammatory effects.
- Cholinesterases : Compounds with similar structures have demonstrated moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases.
Case Study 1: Anticancer Activity
In a study evaluating a series of pyrimidine derivatives, it was found that compounds similar to ({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The IC values were reported to be in the micromolar range, indicating potent activity.
Case Study 2: Enzyme Inhibition
A comparative study on enzyme inhibition showed that derivatives with a trifluoromethyl group had enhanced inhibitory effects on COX-2 compared to their non-fluorinated counterparts. The IC values for COX-2 inhibition ranged from 5 to 15 μM, suggesting that the trifluoromethyl substitution plays a critical role in enhancing biological activity.
The biological activity of ({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid can be attributed to several mechanisms:
- Molecular Docking Studies : Computational studies suggest strong binding interactions between the compound and target enzymes, facilitated by hydrogen bonding and hydrophobic interactions.
- Cell Cycle Modulation : The compound has been shown to induce G1 phase arrest in cancer cells, leading to reduced proliferation rates.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
